molecular formula C14H11NO4 B187586 3-[(4-Nitrobenzyl)oxy]benzaldehyde CAS No. 247089-42-5

3-[(4-Nitrobenzyl)oxy]benzaldehyde

Cat. No. B187586
M. Wt: 257.24 g/mol
InChI Key: GMZGJTDCLVLLQA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, “4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde”, has been reported. It has an empirical formula of C15H13NO5 and a molecular weight of 287.27 .


Chemical Reactions Analysis

Specific chemical reactions involving “3-[(4-Nitrobenzyl)oxy]benzaldehyde” are not available in the current resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde”, have been reported. It is a solid compound .

Scientific Research Applications

Photosensitive Protecting Groups

3-[(4-Nitrobenzyl)oxy]benzaldehyde is relevant in the context of photosensitive protecting groups. Research highlights its potential in synthetic chemistry, where it could be part of a broader class of compounds like 2-nitrobenzyl, 3-nitrophenyl, and 3,5-dimethoxybenzyl groups. These groups are promising for future applications due to their ability to undergo photo-induced changes, making them valuable for controlled reactions in the synthesis of complex molecules (Amit, Zehavi, & Patchornik, 1974).

Advanced Oxidation Processes

The role of advanced oxidation processes (AOPs) in degrading environmental pollutants like acetaminophen has been studied, showing that certain by-products, including benzaldehyde derivatives, can have significant biotoxic effects. This research underlines the importance of understanding the degradation pathways and potential environmental impacts of such compounds, including those structurally related to 3-[(4-Nitrobenzyl)oxy]benzaldehyde (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Catalytic Oxidation of Lignins

In the conversion of lignins to valuable aromatic aldehydes like vanillin, compounds related to 3-[(4-Nitrobenzyl)oxy]benzaldehyde play a role as intermediates or catalysts. The efficiency of these processes is influenced by various factors, including the nature of the lignin and the oxidant, highlighting the relevance of these compounds in biomass conversion technologies (Tarabanko & Tarabanko, 2017).

Enzyme-mediated Pollutant Degradation

Redox mediators, including compounds similar to 3-[(4-Nitrobenzyl)oxy]benzaldehyde, enhance the degradation efficiency of recalcitrant pollutants by enzymes like laccases and peroxidases. This approach broadens the range of substrates that can be treated, offering potential for more effective environmental remediation strategies (Husain & Husain, 2007).

Quantum Structure-Activity Relationships

The understanding of how molecular structure affects the odor properties of compounds, including those related to 3-[(4-Nitrobenzyl)oxy]benzaldehyde, is crucial in the field of food quality and perfumery. QSAR studies provide insights into the relationships between chemical structure and sensory perception, enabling the design of compounds with desired olfactory characteristics (Dearden, 1994).

Safety And Hazards

For a similar compound, “4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde”, safety information indicates that it may cause eye damage and skin sensitization. Precautionary measures include avoiding eye and skin contact .

properties

IUPAC Name

3-[(4-nitrophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-9-12-2-1-3-14(8-12)19-10-11-4-6-13(7-5-11)15(17)18/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZGJTDCLVLLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10309218
Record name 3-[(4-nitrobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10309218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Nitrobenzyl)oxy]benzaldehyde

CAS RN

247089-42-5
Record name 3-[(4-nitrobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10309218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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